molecular formula C18H18ClNO3S B055131 (R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate CAS No. 159878-01-0

(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate

Cat. No.: B055131
CAS No.: 159878-01-0
M. Wt: 363.9 g/mol
InChI Key: GHOXYLYITXKSDS-INIZCTEOSA-N
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Description

®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzyl group, a chloro-substituted oxo group, and a phenylthio moiety, making it a versatile molecule for chemical synthesis and biological studies.

Mechanism of Action

Target of Action

The primary target of Z-D-Phe Chloromethyl Ketone is Proteinase K , a broad-spectrum serine protease . It also targets Granzyme B , a serine protease found in the lytic granules of cytotoxic lymphocytes . These enzymes play crucial roles in various biological processes, including cell death or apoptosis .

Mode of Action

Z-D-Phe Chloromethyl Ketone interacts with its targets by forming a stable complex through a series of hydrogen bonds with protein atoms and water molecules . The inhibitor is hydrolyzed between Phe4’ and D-Ala", and the two fragments remain bound to the protein . This interaction results in the inhibition of the enzymatic activity of Proteinase K and Granzyme B .

Biochemical Pathways

The inhibition of Proteinase K and Granzyme B by Z-D-Phe Chloromethyl Ketone affects several biochemical pathways. For instance, the inhibition of Granzyme B can impact the apoptosis pathway, as Granzyme B is known to cleave several procaspases to activate the corresponding caspase . This can lead to a decrease in cell death or apoptosis .

Result of Action

The inhibition of Proteinase K and Granzyme B by Z-D-Phe Chloromethyl Ketone can lead to a decrease in the enzymatic activity of these proteins, thereby reducing cell death or apoptosis . Additionally, Z-D-Phe Chloromethyl Ketone has been shown to inhibit the protein-protein interaction between p53 and MDM2 in U2OS osteosarcoma cells .

Action Environment

The action, efficacy, and stability of Z-D-Phe Chloromethyl Ketone can be influenced by various environmental factors. For instance, the compound is reported to be stable at room temperature for one year in a desiccator . The storage temperature is recommended to be -20°c for long-term stability . The pH of the environment can also affect the solubility and therefore the bioavailability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of benzyl alcohol with a suitable chloroformate to form benzyl chloroformate.

    Addition of the Phenylthio Group: The intermediate is then reacted with a phenylthiol compound under basic conditions to introduce the phenylthio group.

    Formation of the Final Product: The final step involves the reaction of the intermediate with a suitable amine or carbamate precursor under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically employ reagents like sodium azide or thiourea.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Protein Interaction Studies: Used in studies involving protein-ligand interactions.

Medicine:

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science:

    Agriculture: Studied for its potential use as a pesticide or herbicide.

Comparison with Similar Compounds

    ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate: Unique due to its specific combination of functional groups.

    ®-Benzyl (4-chloro-3-oxo-1-(methylthio)butan-2-yl)carbamate: Similar structure but with a methylthio group instead of a phenylthio group.

    ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)urea: Similar but with a urea moiety instead of a carbamate.

Uniqueness: The presence of the phenylthio group in ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate distinguishes it from other similar compounds, potentially offering unique binding properties and reactivity.

This detailed overview provides a comprehensive understanding of ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

benzyl N-[(2R)-4-chloro-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOXYLYITXKSDS-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445236
Record name Z-D-Phe chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159878-01-0
Record name Phenylmethyl N-[(1R)-3-chloro-2-oxo-1-[(phenylthio)methyl]propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159878-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-D-Phe chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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